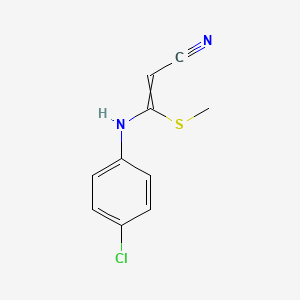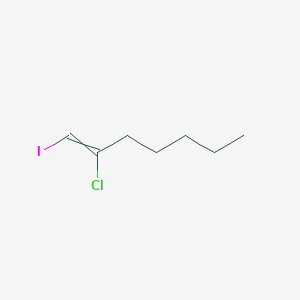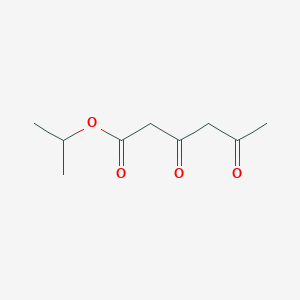![molecular formula C13H14N2O3 B14304152 N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide CAS No. 113516-72-6](/img/structure/B14304152.png)
N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide is a chemical compound with the molecular formula C13H14N2O3. It is known for its significant role in various scientific research fields, particularly in medicinal chemistry and drug development. This compound is characterized by its unique structure, which includes a piperidine ring and an acetamide group, making it a valuable building block for synthesizing more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide typically involves the reaction of 3-aminopiperidine-2,6-dione hydrochloride with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF) or acetic acid. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes
Mecanismo De Acción
The mechanism of action of N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide analog used in the treatment of multiple myeloma
Uniqueness
N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a unique combination of properties that make it suitable for a wide range of applications in research and industry .
Propiedades
Número CAS |
113516-72-6 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
N-[4-(2,6-dioxopiperidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)14-10-4-2-9(3-5-10)11-6-7-12(17)15-13(11)18/h2-5,11H,6-7H2,1H3,(H,14,16)(H,15,17,18) |
Clave InChI |
ILXMNWYVBPEHEC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


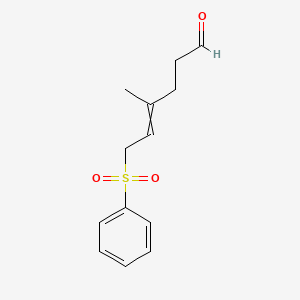
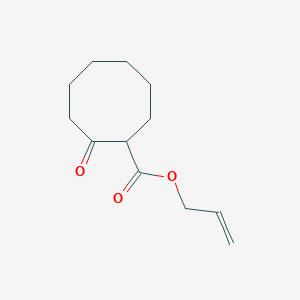
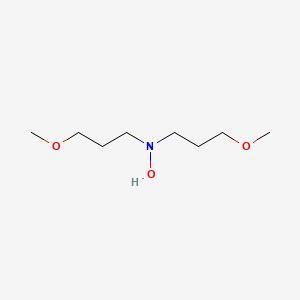


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
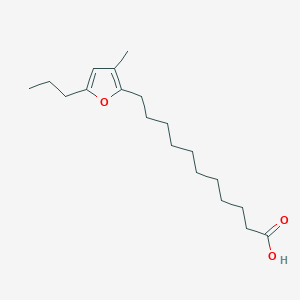

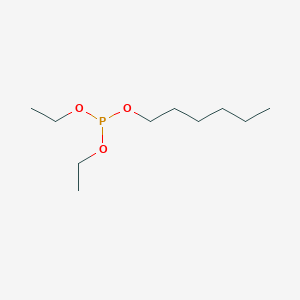
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)

